(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-nitrophenylfuran, 4-propoxyphenyl, and various triazole and thiazole precursors. The key steps could involve:
Formation of the furan ring: This might be achieved through a cyclization reaction.
Introduction of the nitro group: This could be done via nitration.
Formation of the triazole ring: This might involve a cycloaddition reaction.
Formation of the thiazole ring: This could be achieved through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides or aryl halides with a base.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the tetrahydrofuran derivative.
Substitution: The major products would be the substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis. If it has anticancer properties, it might induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. For example, the presence of the nitro group and the furan ring might enhance its biological activity, while the propoxy group might improve its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C24H18N4O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H18N4O5S/c1-2-13-32-16-9-7-15(8-10-16)22-25-24-27(26-22)23(29)21(34-24)14-17-11-12-20(33-17)18-5-3-4-6-19(18)28(30)31/h3-12,14H,2,13H2,1H3/b21-14+ |
InChI Key |
MFBOMNWWQBQNOL-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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